molecular formula C10H15NO2S B13425292 N,N-dimethyl-2-(phenylsulfonyl)ethanamine CAS No. 3405-93-4

N,N-dimethyl-2-(phenylsulfonyl)ethanamine

Cat. No.: B13425292
CAS No.: 3405-93-4
M. Wt: 213.30 g/mol
InChI Key: JWDDTXKJYCAQLI-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(phenylsulfonyl)ethanamine is an organic compound with the molecular formula C10H15NO2S. . This compound features a sulfonyl group attached to an ethanamine backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(phenylsulfonyl)ethanamine typically involves the reaction of N,N-dimethylethanamine with a phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(phenylsulfonyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-2-(phenylsulfonyl)ethanamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(phenylsulfonyl)ethanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. In pharmaceutical applications, it may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(phenylsulfonyl)ethanamine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research .

Properties

CAS No.

3405-93-4

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

2-(benzenesulfonyl)-N,N-dimethylethanamine

InChI

InChI=1S/C10H15NO2S/c1-11(2)8-9-14(12,13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

JWDDTXKJYCAQLI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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